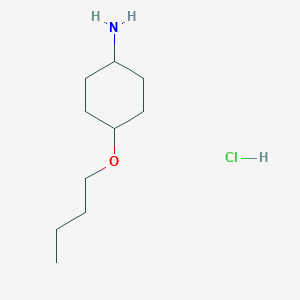

4-Butoxycyclohexan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

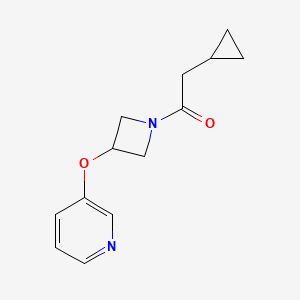

“4-Butoxycyclohexan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 913747-70-3 . It has a molecular weight of 207.74 .

Molecular Structure Analysis

The molecular structure of “4-Butoxycyclohexan-1-amine;hydrochloride” is represented by the Inchi Code: 1S/C10H21NO.ClH/c1-2-3-8-12-10-6-4-9 (11)5-7-10;/h9-10H,2-8,11H2,1H3;1H/t9-,10-; . The molecule contains a total of 33 bond(s) including 12 non-H bond(s), 4 rotatable bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic) and 1 ether(s) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Butoxyclohexan-1-amine;hydrochloride” include a molecular weight of 207.74 . More specific properties such as melting point, boiling point, solubility, etc., were not found in the search results.

科学的研究の応用

Carbene-Catalyzed α-Carbon Amination

- Application : Synthesis of optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules. This process involves NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents and four-atom synthons (Ruoyan Huang et al., 2019).

Synthesis of 4-Silacyclohexan-1-ones

- Application : Creation of versatile building blocks for synthesis, including (4-silacyclohexan-1-yl)amines. This involves the cleavage of various protecting groups, such as MOP, DMOP, or TMOP, followed by reductive amination (M. Fischer, C. Burschka, R. Tacke, 2014).

Phenylimido Substituted Hexamolybdates

- Application : Synthesis of organoimido derivatives of [Mo6O19]2− with an electron-withdrawing chloro group, useful in electronic absorption spectra simulation and exploring semiconductive and redox properties (Qiang Li et al., 2008).

Cycloaddition in Organic Synthesis

- Application : Cycloaddition reactions, such as the Diels-Alder reaction, utilizing amines and salts for the synthesis of cyclohexenone and related compounds (S. Kozmin et al., 2003).

Preparation of Amino Derivatives

- Application : Synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, demonstrating the versatility in generating new chemical structures for various applications (S. Kozhushkov et al., 2010).

Organic Peroxides and Peroxyamines

- Application : Study of reactions involving cyclohexanone with t-butyl hydroperoxide and ammonia to create peroxyamines, offering insights into the reactivity of organic peroxides (E. G. Hawkins, 1969).

Reductive Amination of Cyclohexanone

- Application : Investigating the stereochemistry in the reductive amination of cyclohexanone, providing foundational knowledge for chemical synthesis (M. J. D. Nie-Sarink, U. Pandit, 1979).

Stereospecific Synthesis

- Application : Stereospecific synthesis of amino-cyclohexanol derivatives, contributing to the understanding of regio- and stereospecific reactions (E. Lier et al., 1979).

Synthesis of Antineoplastic Agents

- Application : Development of synthetic pathways for antineoplastic agents, crucial in medicinal chemistry and drug development (G. Pettit et al., 2003).

Trans-4-Aminocyclohexanol Derivatives

- Application : Structural characterization and synthesis of trans-4-aminocyclohexanol derivatives, aiding in the understanding of molecular interactions and structures (J. Hoffman et al., 2009).

作用機序

特性

IUPAC Name |

4-butoxycyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h9-10H,2-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLJVLACLPMITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCC(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxycyclohexan-1-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2477980.png)

![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)